2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(4-oxopiperidin-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWZOCLKVZLYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione, with the CAS number 1484355-05-6, is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol. This compound features an isoindole core and a piperidine moiety, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter receptors. For instance, studies have shown that related compounds interact with dopamine receptors, particularly the D2 receptor, which is implicated in several neurological disorders .
Pharmacological Properties
The compound has garnered attention for its potential antiviral , anticancer , and antimicrobial properties. The following table summarizes key findings related to its biological activities:
Case Studies
Case Study 1: Antiviral Activity
A study conducted on derivatives of isoindole compounds demonstrated that certain analogs exhibited significant antiviral activity against Zika virus (ZIKV). The mechanism involved the inhibition of viral entry into host cells, showcasing the therapeutic potential of similar compounds .
Case Study 2: Anticancer Potential
In another research effort, the cytotoxicity of isoindole derivatives was evaluated against human cancer cell lines, including HL-60 (leukemia) and SMMC-7721 (hepatocellular carcinoma). The results indicated that these compounds could induce apoptosis in cancer cells, supporting their development as anticancer therapeutics .
Research Findings
Recent studies have focused on the synthesis and optimization of isoindole derivatives to enhance their biological activity. The structure-activity relationship (SAR) analyses have provided insights into how modifications to the piperidine ring can affect potency and selectivity for biological targets .
Pharmacokinetics
In silico studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as absorption and bioavailability.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following structural characteristics:
- CAS Number : 1484355-05-6
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
The structure features an isoindole core with a piperidine moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione exhibit anticancer properties through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, the compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
E3 Ligase Modulation
This compound acts as a ligand for E3 ubiquitin ligases, which play critical roles in protein degradation pathways. Research suggests that it may enhance the degradation of oncogenic proteins, providing a novel approach for targeted cancer therapy.
Case Study 1: Targeting Multiple Myeloma
In a study focused on multiple myeloma, derivatives of isoindole compounds demonstrated promising results in inhibiting the growth of myeloma cells in vitro. The compound's mechanism was linked to its interaction with cellular signaling pathways that regulate cell survival and proliferation.
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of similar isoindole derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways was noted as a potential therapeutic strategy for conditions like Alzheimer's disease.
Biodegradable Polymers
The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. These materials are particularly relevant in biomedical applications where biocompatibility and controlled degradation rates are essential.
Drug Delivery Systems
Research is ongoing into the use of this compound as part of drug delivery systems that utilize its chemical properties to enhance the solubility and bioavailability of poorly soluble drugs. Its role as a stabilizing agent in formulations could improve therapeutic outcomes.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Drug Development | E3 Ligase Modulation | Enhances degradation of oncogenic proteins |
| Materials Science | Biodegradable Polymers | Developed materials with controlled degradation rates |
| Drug Delivery Systems | Enhanced Solubility | Improves bioavailability of poorly soluble drugs |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to evidence compounds.
Key Observations:
Bioactivity Trends :
- Piperidine/piperazine-containing derivatives (e.g., lenalidomide analogs) exhibit marked antitumor activity due to cereblon-mediated protein degradation . The 4-oxopiperidine group in the target compound may confer similar mechanisms but with altered binding kinetics.
- Aryl-substituted analogs (e.g., 2-(3-nitrophenyl)isoindole-1,3-dione) show utility in materials science rather than biomedicine, highlighting the critical role of heterocyclic substituents in directing biological vs. industrial applications .
Morpholinylmethyl-substituted derivatives demonstrate higher solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity, a feature less pronounced in the 4-oxopiperidine variant .
Spectroscopic and Crystallographic Data
- NMR Spectroscopy : Piperidine-containing analogs (e.g., 2-(4-methyl-2-phenyl-oxazol-4-ylmethyl)isoindole-1,3-dione) show distinct ¹H NMR signals for methyl groups (δ 1.4–1.6 ppm) and oxazole protons (δ 5.2–5.4 ppm), whereas the target compound’s 4-oxopiperidine moiety would likely exhibit deshielded carbonyl signals (δ 170–175 ppm in ¹³C NMR) .
- X-ray Crystallography: Derivatives like 2-(4-methyl-2-phenyl-oxazol-4-ylmethyl)isoindole-1,3-dione crystallize in monoclinic systems (space group P21/c) with unit cell parameters aiding in molecular modeling of the target compound .
Preparation Methods
Cyclization Using 1,1′-Carbonyldiimidazole (CDI)
One of the most efficient and well-documented methods involves cyclizing an N-(3-aminophthaloyl)-glutamine intermediate with 1,1′-carbonyldiimidazole (CDI). This reaction proceeds as follows:
- Starting materials: N-(3-aminophthaloyl)-glutamine or N-(3-aminophthaloyl)-isoglutamine compound.
- Reagent: 1,1′-carbonyldiimidazole (CDI).
- Solvent: Acetonitrile is preferred; alternatives include N-methyl pyrrolidinone or tetrahydrofuran.
- Temperature and time: Refluxing acetonitrile for about 3 hours or room temperature for 13-15 hours.
- Molar ratios: Compound to CDI ratios range from 2:1 to 1:2, with optimal ratios around 1:1 to 1:1.2 for efficient cyclization.
- Outcome: Formation of the isoindole-1,3-dione ring system with the piperidinyl substituent intact.
This method benefits from mild conditions, good yields, and scalability suitable for commercial production.
Use of Cyclizing Agents and Bases
Alternative cyclization agents include:
- Thionyl chloride (SOCl₂)
- Phosphorus oxychloride (POCl₃)
- Derivatives of SOCl₂ or POCl₃
These agents facilitate ring closure via activation of carboxyl groups. The cyclization is often promoted or catalyzed by organic bases such as:
- Triethylamine
- Pyridine
- Substituted pyridines
The reaction temperature can vary from room temperature to 150°C, and reaction times range from 30 minutes to 24 hours depending on the reagents and solvents used.
Reaction Medium and Atmosphere
- Reactions are commonly performed under inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.
- Solvents like acetonitrile, tetrahydrofuran, and N-methyl pyrrolidinone are chosen for their ability to dissolve reactants and facilitate cyclization.
- The presence of acid or base can be adjusted to optimize reaction rates and selectivity.
Salt Formation and Purification
After cyclization, the free amine form of the compound can be converted into pharmaceutically acceptable acid salts to improve stability and solubility:
- Common acids used include hydrochloric acid, methanesulfonic acid, trifluoroacetic acid, and p-toluenesulfonic acid.
- Salt formation is typically done in a 1:1 molar ratio at temperatures ranging from 0°C to ambient temperature.
- The hydrochloride salt is particularly noted for its stability and pharmaceutical utility.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Amide formation | 3-Aminophthalic acid + piperidinyl amine | - | Ambient | Variable | Precursor to cyclization |
| Cyclization (CDI method) | 1,1′-Carbonyldiimidazole (CDI) | Acetonitrile, NMP, THF | Reflux (Acetonitrile) or RT | 3 h (reflux) or 13-15 h (RT) | Molar ratio compound:CDI ~1:1 to 1:1.2 |
| Cyclization (acid chlorides) | SOCl₂, POCl₃, or derivatives + base | Various (e.g., pyridine) | RT to 150°C | 0.5 to 24 h | Requires base catalyst (triethylamine, pyridine) |
| Salt formation | Acid (HCl, methanesulfonic acid, etc.) | Suitable solvent | 0°C to 22°C | Variable | 1:1 molar ratio acid:amine |
Research Findings and Industrial Implications
- The CDI-mediated cyclization is preferred for its mild reaction conditions, scalability, and reproducibility.
- The choice of solvent and temperature significantly influences the reaction yield and purity.
- Use of organic bases and acid salts allows fine-tuning of the reaction environment to minimize side reactions.
- These processes have been optimized for large-scale manufacturing, ensuring the compound’s availability for pharmaceutical development against diseases such as inflammatory disorders, autoimmune diseases, and cancers.
Q & A
Q. What are the key synthetic pathways and critical reaction parameters for 2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione?
The synthesis typically involves multi-step reactions, including the formation of the isoindole-1,3-dione core and subsequent functionalization with the 4-oxopiperidine moiety. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
- Catalysts : Use of base catalysts (e.g., K₂CO₃) for nucleophilic substitution.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
- Purification : Column chromatography or recrystallization for high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- NMR spectroscopy : , , and 2D NMR to verify substituent positions.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related isoindole-dione derivatives .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Testing against targets like kinases or proteases.
- Solubility profiling : Use of phosphate-buffered saline (PBS) or DMSO/PBS mixtures to assess formulation viability .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions and predict biological targets?
Advanced strategies include:
- Quantum chemical calculations : To model transition states and identify rate-limiting steps (e.g., using Gaussian or ORCA software).
- Molecular docking : Virtual screening against protein databases (e.g., PDB) to predict binding affinities.
- Machine learning : Training models on reaction datasets to predict optimal conditions (temperature, pH) .
Q. What methodologies address contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:
- Reproducibility checks : Independent validation in multiple labs.
- Purity analysis : HPLC-MS to rule out impurities >95%.
- Dose-response studies : EC₅₀/IC₅₀ curves to confirm potency thresholds .
Q. How can Design of Experiments (DoE) improve synthesis scalability?
DoE frameworks enable systematic optimization:
| Factor | Range | Response |
|---|---|---|
| Temperature | 50–90°C | Yield (%) |
| Reaction time | 6–24 hours | Purity (%) |
| Catalyst loading | 1–5 mol% | Byproduct formation |
Central Composite Design (CCD) or Box-Behnken models are used to minimize experiments while maximizing data resolution .
Q. What advanced techniques elucidate the compound’s mechanism of action in disease models?
- Transcriptomics/proteomics : RNA-seq or SILAC-MS to identify dysregulated pathways.
- Pharmacokinetic studies : LC-MS/MS for bioavailability and metabolite profiling.
- In vivo imaging : Fluorescent tagging (e.g., Cy5.5 conjugates) for biodistribution tracking .
Methodological Challenges and Solutions
Q. How are stability issues (e.g., hydrolysis) managed during storage?
Q. What strategies resolve low yields in piperidine-isoindole coupling reactions?
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Protecting groups : Boc or Fmoc protection of amines to prevent side reactions.
- Flow chemistry : Continuous processing to enhance reproducibility .
Data Management and Collaboration
Q. How can chemical software enhance data integrity and collaborative research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
